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Introduction
D-Threose, a four-carbon aldotetrose sugar, serves as a valuable substrate in various

biochemical and pharmaceutical research applications.[1][2] As the C2 epimer of the more

common D-erythrose, its distinct stereochemistry influences its biological activity and

interaction with enzymes. While not as central to primary metabolic pathways as D-erythrose,

D-threose is metabolized by several enzymes, making it a subject of interest for enzyme

kinetics studies, metabolic pathway elucidation, and the development of novel therapeutics.[2]

Derivatives of D-threose have also been noted for their potential antioxidant properties. This

document provides detailed application notes and protocols for utilizing D-threose as a

substrate in enzyme kinetics assays, focusing on key enzymes known to exhibit activity with

this sugar.

Application Note 1: Erythrose Reductase Activity
with D-Threose
Background: Erythrose reductases (ERs) are NADPH-dependent enzymes found in

filamentous fungi, such as Trichoderma reesei, Aspergillus niger, and Fusarium graminearum.

[3] These enzymes catalyze the reduction of D-erythrose to erythritol. Notably, several of these

enzymes exhibit high substrate specificity and activity with D-threose, converting it to D-

threitol.[3]
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Data Presentation: Kinetic Parameters of Fungal Erythrose Reductases

The following table summarizes the kinetic parameters of a purified erythrose reductase from

Trichoderma reesei with D-threose and other substrates.

Substrate K_m_ (mM) k_cat_ (s⁻¹)
k_cat_/K_m_
(mM⁻¹s⁻¹)

D-Threose 10.3 ± 1.1 4.8 ± 0.2 0.47

D-Erythrose 5.3 ± 0.6 5.1 ± 0.2 0.96

L-Glyceraldehyde 20.2 ± 3.4 5.5 ± 0.4 0.27

Glyoxal 8.1 ± 1.2 2.1 ± 0.1 0.26

L-Arabinose 12.3 ± 1.9 0.3 ± 0.0 0.02

Data adapted from a study on erythrose reductases from filamentous fungi. The enzyme from

T. reesei showed comparable high activity with both D-erythrose and D-threose.[3]

Experimental Protocol: Spectrophotometric Assay for Erythrose Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic

parameters of erythrose reductase using D-threose as a substrate. The assay monitors the

decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

Materials:

Purified erythrose reductase

D-Threose solution (stock concentration, e.g., 1 M)

NADPH solution (stock concentration, e.g., 10 mM)

Assay buffer: 50 mM potassium phosphate buffer, pH 7.0

Spectrophotometer capable of reading absorbance at 340 nm

Cuvettes (1 cm path length)
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Micropipettes

Procedure:

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay

buffer and NADPH to a final concentration of 150-200 µM.

Enzyme Addition: Add a fixed amount of purified erythrose reductase to the reaction mixture.

The amount of enzyme should be optimized to ensure a linear reaction rate for the desired

duration.

Equilibration: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to

allow for temperature equilibration and to record a baseline absorbance.

Reaction Initiation: Initiate the reaction by adding varying concentrations of D-threose to the

cuvette. A typical concentration range to test would be 0.1 to 10 times the expected K_m_

value.

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over

time (e.g., for 3-5 minutes).

Data Analysis:

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time

plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Plot the initial velocities against the corresponding D-threose concentrations.

Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten

equation using a non-linear regression software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b119605?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/42367
https://www.smolecule.com/products/s593709
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751045/
https://www.benchchem.com/product/b119605#d-threose-as-a-substrate-in-enzyme-kinetics-assays
https://www.benchchem.com/product/b119605#d-threose-as-a-substrate-in-enzyme-kinetics-assays
https://www.benchchem.com/product/b119605#d-threose-as-a-substrate-in-enzyme-kinetics-assays
https://www.benchchem.com/product/b119605#d-threose-as-a-substrate-in-enzyme-kinetics-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b119605?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

